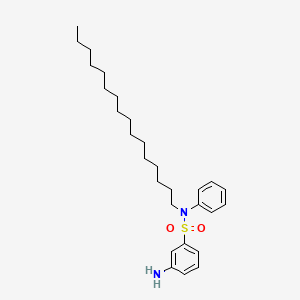
N1-Hexadecylmetanilanilide
Description
N1-Hexadecylmetanilanilide is a synthetic amide compound characterized by a hexadecyl (C16) alkyl chain and a metanil (m-aminobenzenesulfonic acid) moiety. The long alkyl chain may enhance membrane permeability or alter solubility compared to shorter-chain analogues.
Properties
CAS No. |
55035-30-8 |
|---|---|
Molecular Formula |
C28H44N2O2S |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
3-amino-N-hexadecyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C28H44N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-24-30(27-21-16-15-17-22-27)33(31,32)28-23-19-20-26(29)25-28/h15-17,19-23,25H,2-14,18,24,29H2,1H3 |
InChI Key |
MUUNZQLDIFWNSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Hexadecylmetanilanilide typically involves the reaction of hexadecylamine with metanilic acid under specific conditions. The reaction is carried out in the presence of a catalyst and requires precise temperature control to ensure the desired product is obtained .
Industrial Production Methods
the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions
N1-Hexadecylmetanilanilide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulfoxides or sulfones, while reduction can produce amines or other reduced forms .
Scientific Research Applications
N1-Hexadecylmetanilanilide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of N1-Hexadecylmetanilanilide involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Example Reaction Conditions :
The hexadecyl chain may necessitate longer reaction times or elevated temperatures due to steric hindrance.
Physicochemical Properties and Solubility Profiles
While empirical data for this compound is unavailable, trends in analogous compounds suggest:
- Melting Point : Higher than fendiline due to stronger van der Waals forces from the C16 chain.
- Solubility : Poor in water (<0.1 mg/mL) but soluble in organic solvents (e.g., THF, chloroform). Fendiline analogues, with shorter chains, exhibit better aqueous solubility (~1–5 mg/mL) .
- Stability : Sulfonamide groups may confer resistance to enzymatic degradation compared to simple amides.
Functional and Application-Based Differences
- Biological Activity : Fendiline analogues target calcium channels, but this compound’s bulkier structure may limit receptor binding. Instead, its surfactant-like properties could make it suitable for drug delivery systems.
- Industrial Use : The C16 chain aligns with applications in lubricants or emulsifiers, whereas fendiline derivatives prioritize pharmacological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


